tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Overview
Description
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate: is a heterocyclic compound with the molecular formula C14H24N2O3 and a molecular weight of 268.36 g/mol This compound is characterized by a spirocyclic structure, which includes a diazaspiro undecane core with an oxo group and a tert-butyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxo-3,9-diazaspiro[5One common method involves the reaction of a suitable diazaspiro compound with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity.
Biology: In biological research, this compound can be used to design and synthesize potential bioactive molecules. Its structural features allow for the exploration of interactions with various biological targets.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can be screened for activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and structural features make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to specific effects. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Comparison: While these compounds share a similar spirocyclic core, they differ in their functional groups and overall reactivity. tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the oxo group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where the oxo functionality is crucial.
Properties
IUPAC Name |
tert-butyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICATZPYVMNDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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